甲苯酮 CAS No. 1114850-38-2](/img/structure/B2632027.png)
[1,1-二氧化-4-(3,4,5-三甲氧基苯基)-4H-1,4-苯并噻嗪-2-基](苯基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound with the molecular formula C23H26N2O6S . It contains a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring and is a critical and valuable core of a variety of biologically active molecules .
科学研究应用
合成方法和结构表征
- 合成方法和副产物:研究包括合成相关苯并噻嗪酮衍生物,它们是新型抗结核药物的候选药物。苯并噻嗪酮合成中副产物的结构表征突出了该类药物的化学复杂性和治疗应用的潜力 (Eckhardt 等人,2020 年)。
生物活性
- 抗增殖和血管破坏剂:与查询化合物相关的苯并酮衍生物已显示出对癌细胞的显着抗增殖活性,并具有作为血管破坏剂的潜力。这表明该化学支架在开发新的抗癌策略中的效用 (Chang 等人,2014 年)。
抗菌和抗氧化特性
抗菌和镇痛活性:已合成 1,4-苯并噻嗪的衍生物并评估了它们的抗菌和镇痛活性。这些化合物已显示出显着的活性,表明它们在药物化学中的潜力 (Jayanna 等人,2013 年)。
抗氧化特性:对相关化合物(例如 (3,4-二羟基苯基)(2,3,4-三羟基苯基)甲苯酮衍生物)的抗氧化特性的研究揭示了显着的抗氧化能力,强调了这些分子由于其抗氧化能力而具有潜在用途 (Çetinkaya 等人,2012 年)。
抗癌潜力
- 抑制微管蛋白聚合和诱导细胞凋亡:与查询分子密切相关的苯并噻嗪家族化合物已被发现可以抑制微管蛋白聚合,诱导 G2/M 细胞周期停滞,并触发白血病细胞凋亡。这项研究表明了该化合物的作用机制及其作为抗癌剂的潜力 (Magalhães 等人,2013 年)。
作用机制
Target of Action
The compound 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is a complex molecule that contains two functional groups: the trimethoxyphenyl (TMP) group and the 1,2,4-benzothiadiazine-1,1-dioxide ring . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it inhibits tubulin by fitting into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction disrupts the normal function of tubulin, leading to the inhibition of cell division and growth, particularly in cancer cells .
Biochemical Pathways
The 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone affects various biochemical pathways due to its multi-targeting nature . For instance, by inhibiting tubulin, it disrupts the microtubule dynamics, which is crucial for cell division . By inhibiting Hsp90, it disrupts the proper folding and function of several client proteins, many of which are involved in signal transduction, cell cycle regulation, and apoptosis .
Pharmacokinetics
Based on the known properties of similar compounds, it can be hypothesized that it may have good bioavailability and can be metabolized by the liver .
Result of Action
The molecular and cellular effects of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone’s action are primarily related to its anti-cancer effects . By inhibiting key proteins involved in cell division and growth, it can effectively halt the proliferation of cancer cells . Furthermore, by disrupting the function of proteins involved in signal transduction and apoptosis, it can induce cell death in cancer cells .
Action Environment
The action, efficacy, and stability of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and the specific characteristics of the target cells . .
生化分析
Biochemical Properties
1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit the activity of thioredoxin reductase (TrxR) and heat shock protein 90 (Hsp90), both of which are critical for maintaining cellular redox balance and protein folding, respectively . Additionally, it interacts with tubulin, thereby affecting microtubule dynamics and cell division .
Cellular Effects
The effects of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and generating reactive oxygen species (ROS) . Furthermore, it modulates the expression of key oncogenes such as KRAS and MAP2K, thereby inhibiting cancer cell proliferation .
Molecular Mechanism
At the molecular level, 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, preventing tubulin polymerization and leading to cell cycle arrest . Additionally, the compound inhibits the activity of Hsp90 and TrxR by binding to their active sites, thereby disrupting their function . These interactions result in the accumulation of misfolded proteins and oxidative stress, ultimately leading to cell death.
Temporal Effects in Laboratory Settings
The stability and degradation of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone have been studied extensively in laboratory settings. The compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone vary with dosage. At low doses, the compound exhibits potent anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the compound’s safe and effective use .
Metabolic Pathways
1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Its localization and accumulation are influenced by factors such as tissue perfusion and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . It can also be found in the mitochondria, where it induces mitochondrial dysfunction and apoptosis . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
属性
IUPAC Name |
[1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6S/c1-29-19-13-17(14-20(30-2)24(19)31-3)25-15-22(23(26)16-9-5-4-6-10-16)32(27,28)21-12-8-7-11-18(21)25/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCAFXOJJKEKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
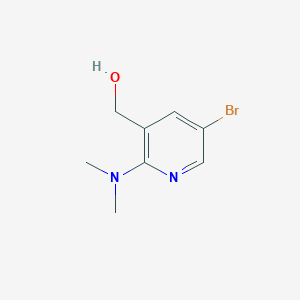
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2631947.png)
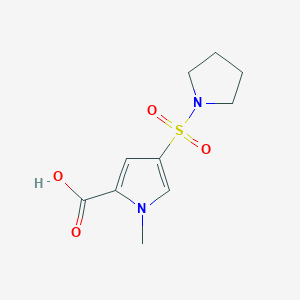
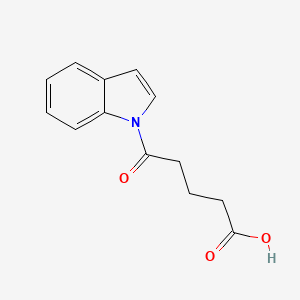

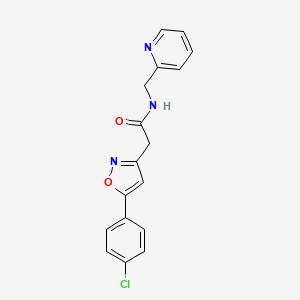
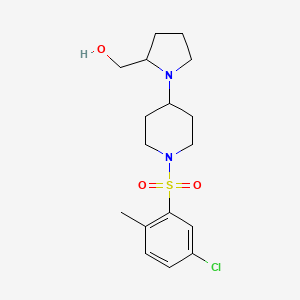

![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)
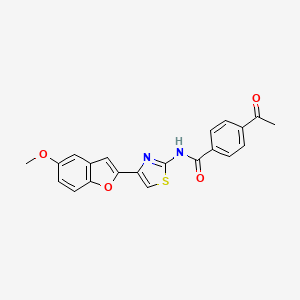
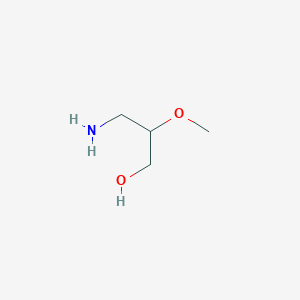
![N-(2-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2631962.png)


